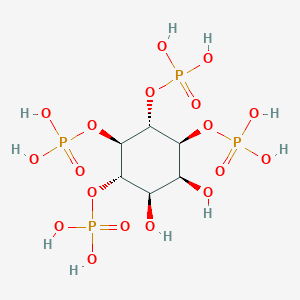

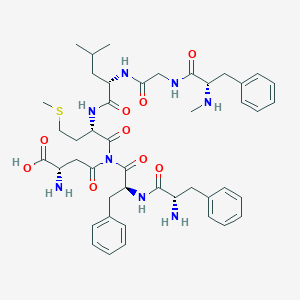

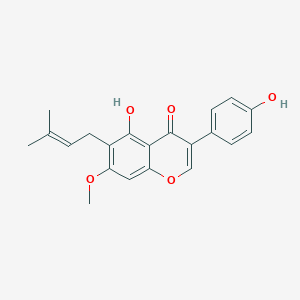

Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alvesco, conocido químicamente como ciclesonida, es un corticosteroide inhalado que se utiliza principalmente para el tratamiento de mantenimiento del asma. Está diseñado para reducir la inflamación en las vías respiratorias, ayudando a prevenir los síntomas del asma como sibilancias, tos y dificultad para respirar . Alvesco no está destinado al alivio del broncoespasmo agudo o los ataques de asma repentinos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La ciclesonida se sintetiza a través de un proceso químico de varios pasosLas condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y ajustes controlados de temperatura y presión para garantizar las transformaciones químicas deseadas .

Métodos de producción industrial

En entornos industriales, la producción de ciclesonida implica reactores químicos a gran escala donde los pasos de síntesis se llevan a cabo en un entorno controlado. El proceso incluye pasos de purificación para eliminar las impurezas y garantizar que el producto final cumpla con los estándares farmacéuticos. El producto final se formula en un aerosol para inhalación, que se administra mediante un inhalador dosificador presurizado .

Análisis De Reacciones Químicas

Tipos de reacciones

La ciclesonida experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Conversión de grupos hidroxilo a cetonas.

Reducción: Reducción de cetonas a grupos hidroxilo.

Sustitución: Introducción de grupos funcionales como ésteres y éteres

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el trióxido de cromo, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para garantizar un alto rendimiento y pureza .

Productos principales

Los productos principales formados a partir de estas reacciones incluyen compuestos intermedios que se procesan posteriormente para producir el ingrediente farmacéutico activo final, la ciclesonida .

Aplicaciones Científicas De Investigación

La ciclesonida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de los corticosteroides.

Biología: Investigado por sus efectos sobre las vías de señalización celular y la expresión genética.

Medicina: Se ha estudiado ampliamente su eficacia y seguridad en el tratamiento del asma y otras enfermedades inflamatorias de las vías respiratorias.

Industria: Utilizado en el desarrollo de sistemas de administración de inhalación y formulaciones

Mecanismo De Acción

La ciclesonida es un profármaco que se convierte en su forma activa, des-ciclesonida, en los pulmones. La forma activa se une a los receptores de glucocorticoides, inhibiendo la liberación de mediadores inflamatorios y reduciendo la infiltración de células inflamatorias en las vías respiratorias. Esto da como resultado una disminución de la inflamación y una mejor función de las vías respiratorias .

Comparación Con Compuestos Similares

Compuestos similares

Fluticasona: Otro corticosteroide inhalado que se utiliza para el mantenimiento del asma.

Budesonida: Se utiliza para el tratamiento del asma y la enfermedad pulmonar obstructiva crónica.

Beclometasona: Un corticosteroide inhalado para el asma y la rinitis alérgica

Singularidad

La ciclesonida es única porque es un profármaco, lo que significa que se activa en los pulmones, lo que reduce el riesgo de efectos secundarios sistémicos. Su pequeño tamaño de partícula permite una penetración profunda en los pulmones, lo que la hace efectiva para tratar la inflamación tanto en las vías respiratorias grandes como pequeñas .

Propiedades

Número CAS |

121071-86-1 |

|---|---|

Fórmula molecular |

C13H12O4 |

Peso molecular |

232.23 g/mol |

Nombre IUPAC |

methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate |

InChI |

InChI=1S/C13H12O4/c1-17-13(16)12(15)10-7-6-8-4-2-3-5-9(8)11(10)14/h2-5,14H,6-7H2,1H3 |

Clave InChI |

UHGSWZFWUMAHPQ-UHFFFAOYSA-N |

SMILES |

COC(=O)C(=O)C1=C(C2=CC=CC=C2CC1)O |

SMILES canónico |

COC(=O)C(=O)C1=C(C2=CC=CC=C2CC1)O |

Sinónimos |

MDONHA methyl 3,4-dihydro-1-oxo-2(1H)-naphthylidenehydroxyacetate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

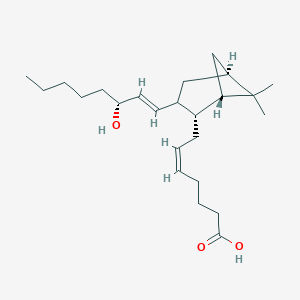

![[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B48710.png)